molecular formula C17H25N3O4 B2721312 5-benzyl 1-tert-butyl 1,2,5-triazepane-1,5-dicarboxylate CAS No. 1138150-98-7

5-benzyl 1-tert-butyl 1,2,5-triazepane-1,5-dicarboxylate

Cat. No.: B2721312
CAS No.: 1138150-98-7
M. Wt: 335.404
InChI Key: KVJUCQBYIRWJBO-UHFFFAOYSA-N
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Description

5-benzyl 1-tert-butyl 1,2,5-triazepane-1,5-dicarboxylate is a compound that belongs to the class of triazacycloheptanes. This compound is characterized by the presence of tert-butoxycarbonyl and benzyloxycarbonyl protective groups, which are commonly used in organic synthesis to protect amine functionalities during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl 1-tert-butyl 1,2,5-triazepane-1,5-dicarboxylate typically involves the protection of the amine groups with tert-butoxycarbonyl and benzyloxycarbonyl groups. The reaction conditions often include the use of bases such as triethylamine or pyridine, and the protective groups are introduced using reagents like di-tert-butyl dicarbonate (Boc2O) and benzyl chloroformate (Cbz-Cl) .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

5-benzyl 1-tert-butyl 1,2,5-triazepane-1,5-dicarboxylate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include di-tert-butyl dicarbonate (Boc2O) for protection, oxalyl chloride for deprotection, and various bases and acids to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

5-benzyl 1-tert-butyl 1,2,5-triazepane-1,5-dicarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a protective group in peptide synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-benzyl 1-tert-butyl 1,2,5-triazepane-1,5-dicarboxylate involves the protection of amine groups, which prevents unwanted side reactions during chemical synthesis. The tert-butoxycarbonyl and benzyloxycarbonyl groups are stable under a variety of conditions, allowing for selective reactions to occur. The deprotection of these groups can be achieved using specific reagents like oxalyl chloride, which selectively removes the protective groups without affecting other functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-benzyl 1-tert-butyl 1,2,5-triazepane-1,5-dicarboxylate is unique due to the presence of both tert-butoxycarbonyl and benzyloxycarbonyl protective groups, which provide enhanced stability and selectivity in chemical reactions. This dual protection allows for more complex synthetic routes and the ability to perform multiple reactions without interference .

Properties

IUPAC Name

5-O-benzyl 1-O-tert-butyl 1,2,5-triazepane-1,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4/c1-17(2,3)24-16(22)20-12-11-19(10-9-18-20)15(21)23-13-14-7-5-4-6-8-14/h4-8,18H,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVJUCQBYIRWJBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CCN1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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